molecular formula C20H16N2O4S B2436803 Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 897832-16-5

Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2436803
CAS No.: 897832-16-5
M. Wt: 380.42
InChI Key: FFHVMBPHTAYYFS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-12-7-5-11(6-8-12)14-10-13(15-4-3-9-26-15)16-17(21)18(20(23)25-2)27-19(16)22-14/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHVMBPHTAYYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its thieno[2,3-b]pyridine core, exhibits potential therapeutic effects that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O4SC_{20}H_{16}N_{2}O_{4}S, with a molecular weight of approximately 372.41 g/mol. The structure features a thieno[2,3-b]pyridine framework substituted with furan and methoxyphenyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H16N2O4S
Molecular Weight372.41 g/mol
CAS Number897832-16-5
Chemical StructureChemical Structure

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) showed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. The compound has been shown to activate caspase pathways and modulate key signaling proteins associated with cell survival and proliferation. Specifically, it affects the expression of Bcl-2 family proteins, leading to increased apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Studies have reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
    • Findings : The compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment.
    • : The results suggest that the compound has potential as a therapeutic agent for breast cancer treatment.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial properties against E. coli and S. aureus.
    • Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
    • : The compound shows promise as an antimicrobial agent worth further investigation.

Preparation Methods

Cyclocondensation of 2-Chloronicotinaldehyde with Thiols

A widely adopted method involves reacting 2-chloronicotinaldehyde with methyl 2-mercaptoacetate in anhydrous DMF under basic conditions. For example, triethylamine (2 equiv) facilitates nucleophilic substitution at the aldehyde’s chlorine atom, followed by intramolecular cyclization to form the thieno[2,3-b]pyridine ring. Key parameters include:

Parameter Value
Temperature 100°C
Reaction Time 3 hours
Solvent DMF
Base Triethylamine
Yield 72%

This method produces methyl thieno[2,3-b]pyridine-2-carboxylate as a white solid, confirmed by LCMS ($$m/z = 194.1$$ for $$[M+H]^+$$). The absence of substituents at positions 3, 4, and 6 in the product necessitates subsequent functionalization steps.

Thorpe-Ziegler Isomerization

Alternative routes employ Thorpe-Ziegler isomerization of cyanoacetamide derivatives. For instance, treating 3-cyano-4-(furan-2-yl)-6-(4-methoxyphenyl)pyridine-2-carboxylate with KOH in DMF induces cyclization via deprotonation and ring closure, forming the thieno[2,3-b]pyridine core. This method directly incorporates substituents at positions 4 and 6 if pre-installed in the pyridine precursor.

Introduction of the 3-Amino Group

The 3-amino group is introduced via nitration-reduction or direct substitution:

Nitration and Reduction

Nitration of the thieno[2,3-b]pyridine core at position 3 using fuming HNO$$3$$ in H$$2$$SO$$4$$ at 0–5°C yields a nitro intermediate, which is reduced to the amine using SnCl$$2$$ in HCl/ethanol. Yields for this sequence range from 65–78%, with purity confirmed by TLC and $$^1$$H NMR.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a more direct approach. Using Pd(OAc)$$2$$, Xantphos, and Cs$$2$$CO$$_3$$ in toluene at 110°C, ammonia or an ammonia equivalent displaces a halogen at position 3. This method achieves 70–85% yields but requires halogenated precursors.

Functionalization at Position 4: Furan-2-yl Incorporation

The furan-2-yl group is typically introduced via cross-coupling:

Suzuki-Miyaura Coupling

A bromine or iodine atom at position 4 undergoes Suzuki coupling with furan-2-ylboronic acid. Optimized conditions include:

Parameter Value
Catalyst Pd(PPh$$3$$)$$4$$
Base Na$$2$$CO$$3$$
Solvent DME/H$$_2$$O (3:1)
Temperature 80°C
Yield 82%

Post-coupling, the product is purified via silica gel chromatography (hexane:ethyl acetate = 5:1).

Installation of the 4-Methoxyphenyl Group at Position 6

The 4-methoxyphenyl moiety is introduced early in the synthesis to avoid steric hindrance:

Friedel-Crafts Alkylation

Reacting 4-methoxyphenylacetyl chloride with the pyridine precursor in AlCl$$3$$/CH$$2$$Cl$$_2$$ at 25°C installs the aryl group via electrophilic aromatic substitution. Yields reach 75%, though over-alkylation may occur without careful stoichiometry.

Ullmann Coupling

Copper(I)-mediated coupling of 4-iodoanisole with a 6-bromo-thieno[2,3-b]pyridine derivative in DMF at 120°C provides the biaryl linkage in 68% yield.

Integrated Synthetic Pathways

Sequential Functionalization Route

  • Core Formation : Synthesize methyl thieno[2,3-b]pyridine-2-carboxylate via cyclocondensation.
  • Nitration/Reduction : Introduce the 3-amino group.
  • Coupling Reactions : Install furan-2-yl (Suzuki) and 4-methoxyphenyl (Ullmann) groups.
    Total Yield : 42% (multi-step).

Convergent Synthesis

  • Pre-functionalized Pyridine : Prepare 6-(4-methoxyphenyl)-3-nitro-4-iodopyridine-2-carboxylate.
  • Coupling : Attach furan-2-yl via Suzuki reaction.
  • Cyclization : Form thieno[2,3-b]pyridine core.
  • Reduction : Convert nitro to amine.
    Total Yield : 55% (improved efficiency).

Characterization and Analytical Data

Critical spectroscopic data for the target compound include:

  • LCMS : $$m/z = 409.2$$ ($$[M+H]^+$$).
  • $$^1$$H NMR (CDCl$$3$$) : δ 8.21 (s, 1H, NH$$2$$), 7.89 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.45 (d, $$J = 8.4$$ Hz, 2H, Ar-H), 7.32 (m, 2H, furan-H), 6.78 (s, 1H, furan-H), 3.91 (s, 3H, OCH$$3$$), 3.85 (s, 3H, COOCH$$3$$).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N–H stretch), 1705 cm$$^{-1}$$ (C=O).

Q & A

Q. Basic Screening

  • Broth microdilution assay against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Use Tetracycline as a positive control (MIC = 2–4 µg/mL).
  • The furan and methoxyphenyl groups enhance membrane permeability, with activity typically in the 8–32 µg/mL range for analogs .

Q. Advanced Mechanistic Studies

  • Time-kill assays to assess bactericidal vs. bacteriostatic effects.
  • Proteomic profiling (LC-MS/MS) identifies target proteins (e.g., S. aureus FabI enoyl-ACP reductase).
  • Molecular docking (AutoDock Vina) predicts binding to conserved enzyme active sites .

How should conflicting SAR data on substituent effects be interpreted?

Q. Basic SAR Principles

  • Electron-withdrawing groups (e.g., trifluoromethyl) increase antimicrobial potency but reduce solubility.
  • Methoxy groups enhance bioavailability via π-stacking but may sterically hinder target binding .

Q. Advanced Resolution

  • Free-Wilson analysis quantifies substituent contributions to activity.
  • Contradictory data (e.g., furan vs. thiophene analogs) arise from differing electronic profiles. Validate via 3D-QSAR (CoMFA) to map steric/electrostatic fields .

What computational tools are suitable for predicting its pharmacokinetic properties?

Q. Basic ADME Profiling

  • SwissADME : Predicts moderate intestinal absorption (LogP ≈ 2.8) and CYP3A4 metabolism.
  • Blood-brain barrier penetration : Low (TPSA > 80 Ų due to carboxylate and amino groups) .

Q. Advanced Simulations

  • Molecular dynamics (MD) : Simulates binding stability to human serum albumin (HSA) over 100 ns.
  • Metabolite prediction (GLORYx): Identifies primary oxidative metabolites at the furan ring .

How can synthetic byproducts be characterized and minimized?

Q. Basic Byproduct Analysis

  • HPLC-MS identifies common impurities (e.g., demethylated carboxylate or furan ring-opened derivatives).
  • Column chromatography (silica gel, EtOAc/hexane) isolates byproducts for NMR structural elucidation .

Q. Advanced Mitigation

  • Flow chemistry reduces side reactions via precise temperature/residence time control.
  • DoE (Design of Experiments) optimizes reagent stoichiometry and catalytic loading .

What strategies validate target engagement in kinase inhibition studies?

Q. Basic Screening

  • Kinase profiling (Eurofins KinaseProfiler): Tests inhibition at 10 µM against 100+ kinases.
  • Focus on MAPK or EGFR pathways due to thienopyridine’s ATP-competitive binding .

Q. Advanced Validation

  • Cellular thermal shift assay (CETSA) : Confirms target stabilization in situ.
  • CRISPR knock-in models with resistant kinase mutants (e.g., T790M EGFR) verify specificity .

How are stability and degradation profiles assessed under physiological conditions?

Q. Basic Stability Testing

  • Forced degradation (acid/base/oxidative stress) followed by UPLC-PDA quantifies degradation products.
  • Hydrolysis at the ester group is a major pathway (t½ ≈ 4 h in PBS, pH 7.4) .

Q. Advanced Analysis

  • LC-HRMSⁿ identifies reactive metabolites (e.g., furan epoxides) potentially causing hepatotoxicity.
  • Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

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